

Application Notes and Protocols for Perphenazine Sulfoxide Certified Reference Material

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Compound of Interest

Compound Name: Perphenazine sulfoxide

Cat. No.: B146852

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Introduction

Perphenazine sulfoxide is the primary metabolite of perphenazine, a typical antipsychotic drug belonging to the phenothiazine class. As a Certified Reference Material (CRM), **perphenazine sulfoxide** is a highly characterized and traceable standard essential for accurate and reproducible analytical measurements.^[1] This document provides detailed application notes and protocols for the effective use of **perphenazine sulfoxide** CRM in pharmaceutical analysis, including quality control, impurity profiling, and metabolic studies.

Certified Reference Materials are crucial in the pharmaceutical industry to ensure the accuracy, reliability, and comparability of analytical results.^[1] They are used for instrument calibration, method validation, and quality control of measurements.^[1] This CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring its quality and traceability.^[1]

Data Presentation

The following table summarizes the typical quantitative data for a **Perphenazine Sulfoxide** Certified Reference Material. Data is sourced from representative Certificates of Analysis for similar pharmaceutical secondary standards.

Test	Method	Specification
Purity (as is)	Mass Balance	≥ 98.0%
Assay (HPLC)	HPLC-UV	98.0% - 102.0%
Identity	IR, ¹ H-NMR, MS	Conforms to structure
Water Content	Karl Fischer Titration	≤ 1.0%
Residual Solvents	GC-HS	Meets USP <467> limits
Inorganic Impurities	ICP-MS	≤ 0.1%
Uncertainty	-	See Certificate of Analysis

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

This protocol describes a stability-indicating HPLC method for the quantification of **perphenazine sulfoxide**.

a. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Develosil ODS HG-5 RP C18, 5μm, 15 cm x 4.6 mm i.d., or equivalent.[\[2\]](#)
- Mobile Phase: Phosphate Buffer (0.2 M, pH 2): Acetonitrile (64:36 v/v).[\[2\]](#)
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Column Temperature: Ambient.[\[2\]](#)
- Detection Wavelength: 265 nm.[\[2\]](#)
- Injection Volume: 10 μL.
- Run Time: 10 minutes.[\[2\]](#)

b. Preparation of Solutions:

- **Mobile Phase Preparation:** Prepare the phosphate buffer and acetonitrile mixture as specified. Degas the mobile phase using an ultrasonic water bath for 15 minutes and filter through a 0.45 μm filter.^[2]
- **Standard Stock Solution (Perphenazine Sulfoxide CRM):** Accurately weigh approximately 10 mg of **Perphenazine Sulfoxide** CRM and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 $\mu\text{g/mL}$.
- **Working Standard Solution:** From the stock solution, prepare a working standard solution in the range of 1-20 $\mu\text{g/mL}$ by diluting with the mobile phase.
- **Sample Preparation:** Prepare the test sample in the same solvent and at a similar concentration as the working standard solution.

c. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (mobile phase), followed by the working standard solution and the sample solution.
- Record the chromatograms and determine the peak area of **perphenazine sulfoxide**.
- Calculate the concentration of **perphenazine sulfoxide** in the sample by comparing its peak area with that of the working standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

This protocol provides a sensitive method for the detection and quantification of **perphenazine sulfoxide** at low concentrations.

a. Instrumentation and Conditions:

- LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
- Column: Acquity UPLC HSS T3, 1.8 μ m, 2.1 x 50 mm, or equivalent.[3]
- Mobile Phase A: 0.1% Formic acid in water.[3]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
- Gradient Elution: A linear gradient tailored to separate **perphenazine sulfoxide** from other components.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- MRM Transitions:
 - Perphenazine: 404.2 > 143.1 (Quantifier), 404.2 > 171.1 (Qualifier).[3]
 - **Perphenazine Sulfoxide**: (Predicted) 420.2 > 143.1 (Quantifier), 420.2 > 171.1 (Qualifier).

b. Preparation of Solutions:

- Standard Stock Solution: Prepare a stock solution of **Perphenazine Sulfoxide** CRM in methanol or acetonitrile at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
- Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction). Reconstitute the final extract in the mobile phase.

c. Procedure:

- Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of **perphenazine sulfoxide**.
- Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
- Inject the prepared standards and samples.
- Acquire data in Multiple Reaction Monitoring (MRM) mode.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of **perphenazine sulfoxide** in the samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structural Verification

This protocol outlines the procedure for acquiring ^1H and ^{13}C NMR spectra for the structural confirmation of **Perphenazine Sulfoxide CRM**.

a. Instrumentation and Conditions:

- NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Internal Standard: Tetramethylsilane (TMS).

b. Sample Preparation:

- Accurately weigh 5-10 mg of **Perphenazine Sulfoxide CRM**.
- Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.^[4]
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Filter the solution through a glass wool plug into the NMR tube to remove any particulate matter.^[4]

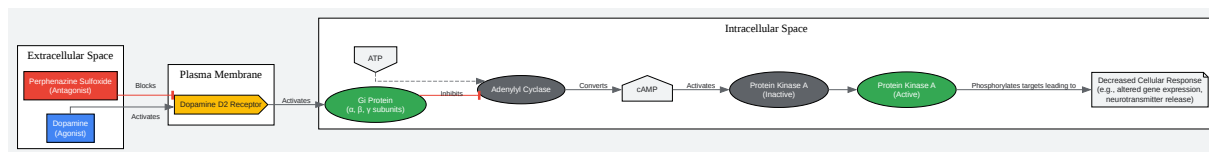
c. Procedure:

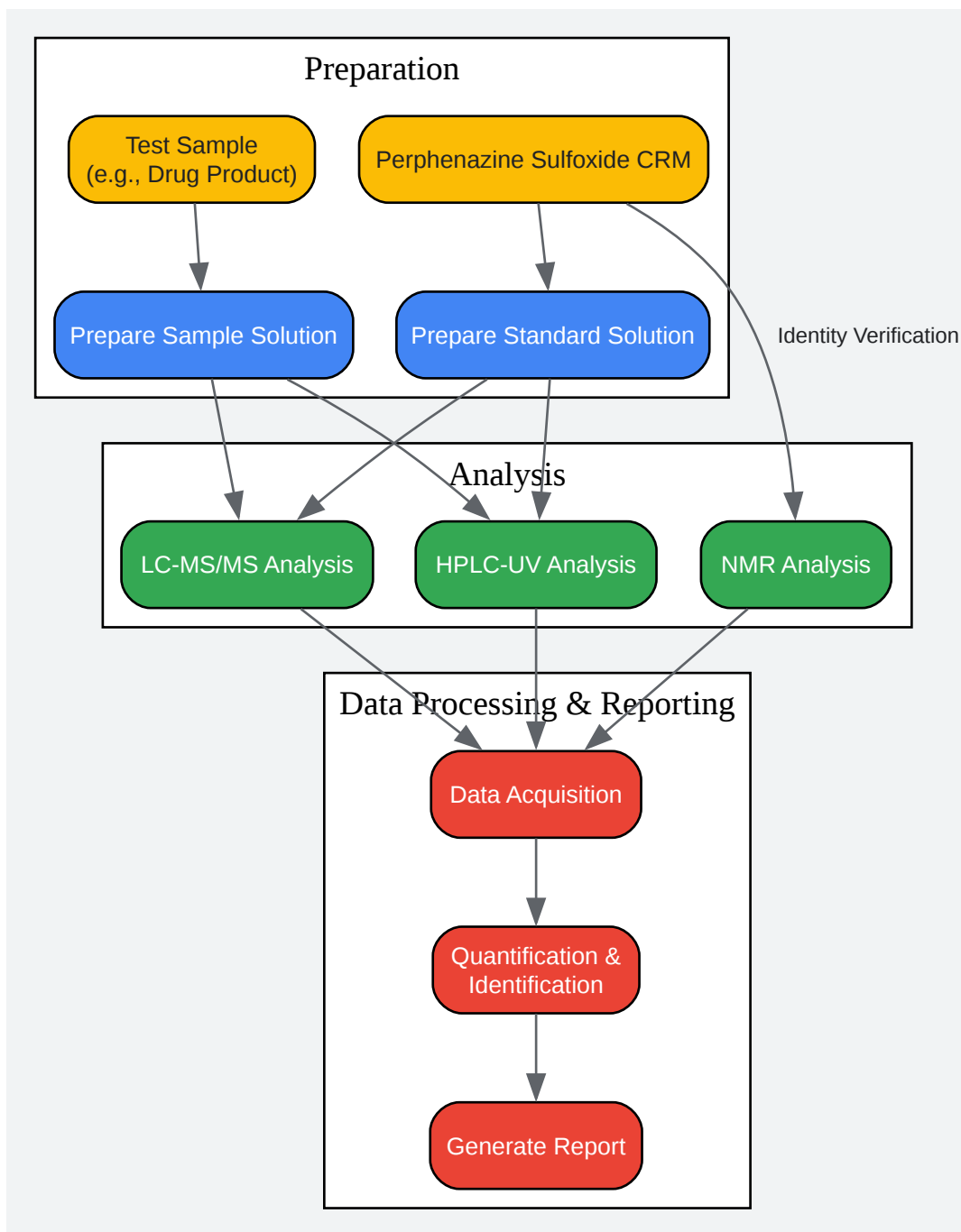
- Insert the NMR tube into the spectrometer.
- Lock and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum.
- Acquire the ^{13}C NMR spectrum.
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the signals in the ^1H NMR spectrum and assign the chemical shifts by comparing with the known structure of **perphenazine sulfoxide**.

Mandatory Visualizations

Signaling Pathway

Perphenazine and its metabolite, **perphenazine sulfoxide**, act as antagonists at dopamine D2 receptors.[5] The following diagram illustrates the canonical Gi-coupled signaling pathway inhibited by these compounds.





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